- Unexpected oxidation of nitrendipine. Properties of oxidized nitrendipine and its Cu(II) complexJournal of Molecular Structure, 2019, 1177, 199-203,
Cas no 89267-41-4 (Dehydronitrendipine)

Dehydronitrendipine structure
Nom du produit:Dehydronitrendipine
Numéro CAS:89267-41-4
Le MF:C18H18N2O6
Mégawatts:358.345324993134
CID:724984
Dehydronitrendipine Propriétés chimiques et physiques
Nom et identifiant
-
- Dehydronitrendipine
- 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
- Ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- BAY-m 4786
- 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester (9CI)
- 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- Ethyl Methyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Photolysis Product)
-
- Piscine à noyau: 1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3
- La clé Inchi: YEHVABIPGJLMET-UHFFFAOYSA-N
- Sourire: O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)=C(C(OCC)=O)C(C)=NC=1C)OC
Propriétés calculées
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 6
- Complexité: 534
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 15
- Le xlogp3: 3.2
Propriétés expérimentales
- Dense: 1.259±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 59-61 ºC
- Solubilité: Pratiquement insoluble (0061 G / l) (25 ºC),
Dehydronitrendipine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | D229990-100mg |
Dehydronitrendipine |
89267-41-4 | 100mg |
$487.00 | 2023-05-18 | ||
Biosynth | ID57949-50 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 50mg |
$191.00 | 2023-01-04 | ||
Biosynth | ID57949-100 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 100MG |
$636.00 | 2023-01-04 | ||
Biosynth | ID57949-10 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 10mg |
$63.60 | 2023-01-04 | ||
TRC | D229990-250mg |
Dehydronitrendipine |
89267-41-4 | 250mg |
$973.00 | 2023-05-18 | ||
Biosynth | ID57949-25 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 25mg |
$127.00 | 2023-01-04 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |
89267-41-4 | ¥1556.7 | 2023-01-14 | ||||
TRC | D229990-10mg |
Dehydronitrendipine |
89267-41-4 | 10mg |
$ 63.00 | 2023-09-08 | ||
TRC | D229990-50mg |
Dehydronitrendipine |
89267-41-4 | 50mg |
$ 265.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |
Dehydronitrendipine |
89267-41-4 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 |
Dehydronitrendipine Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Solvents: Methanol ; 8 h
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Catalysts: (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]iron Solvents: Acetic acid ; rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7
Référence
- A highly efficient biomimetic aromatization of Hantzsch-1,4-dihydropyridines with t-butylhydroperoxide, catalyzed by iron(III) phthalocyanine chlorideBioorganic & Medicinal Chemistry, 2008, 16(20), 9276-9282,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Nitric acid Solvents: Water
Référence
- Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450Journal of Medicinal Chemistry, 1986, 29(9), 1596-603,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetic acid , Acetonitrile ; 15 °C
Référence
- Photoinduced Aromatization of DihydropyridinesSynthesis, 2016, 48(23), 4221-4227,
Synthetic Routes 5
Conditions de réaction
1.1 Solvents: Methanol ; rt
Référence
- Intramolecular Electron Transfer in the Photochemistry of Some NitrophenyldihydropyridinesJournal of Organic Chemistry, 2006, 71(5), 2037-2045,
Synthetic Routes 6
Conditions de réaction
Référence
- A polarographic study of the photodegradation of nitrendipineJournal of Pharmaceutical and Biomedical Analysis, 1990, 8(1), 43-7,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Tempo , Sodium nitrite , Iron chloride (FeCl3) Solvents: Acetic acid , Acetonitrile ; 45 min, rt
Référence
- An efficient transition-metal-chloride/sodium-nitrite/TEMPO catalytic system for aerobic oxidative aromatization of Hantzsch 1,4-dihydropyridinesJournal of Chemical Research, 2013, 37(7), 409-412,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Carbamide peroxide Catalysts: Iodine Solvents: Ethyl acetate ; 1.55 h, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt
Référence
- An efficient, metal-free, room temperature aromatization of Hantzsch-1,4-dihydropyridines with urea-hydrogen peroxide adduct, catalyzed by molecular iodineTetrahedron, 2008, 64(24), 5649-5656,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Acetic acid , Lead tetraacetate Solvents: Dichloromethane ; 15 min, rt; 60 min, rt
Référence
- Mild, selective, and high-yield oxidation of Hantzsch 1,4-dihydropyridines with lead(IV) acetateHeterocycles, 2005, 65(1), 23-35,
Dehydronitrendipine Raw materials
Dehydronitrendipine Preparation Products
Dehydronitrendipine Littérature connexe
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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